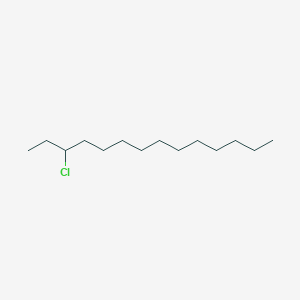
3-Chlorotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorotetradecane: is an organic compound with the molecular formula C14H29Cl . It is a chlorinated hydrocarbon, specifically a chlorinated alkane, where a chlorine atom is attached to the third carbon of a tetradecane chain. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation of Tetradecane: One common method to synthesize 3-Chlorotetradecane is through the halogenation of tetradecane. This involves the reaction of tetradecane with chlorine gas under UV light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the third carbon position.
Industrial Production Methods: Industrially, the production of this compound can be achieved through controlled chlorination processes, where the reaction conditions such as temperature, pressure, and the presence of catalysts are optimized to ensure selective chlorination at the desired position.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chlorotetradecane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation Reactions: This compound can be oxidized to form various products depending on the oxidizing agent used. For example, using strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of tetradecane by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Alcohols, ethers, or amines depending on the nucleophile.
Oxidation: Carboxylic acids or ketones.
Reduction: Tetradecane.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 3-Chlorotetradecane is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: It can be used in studies involving lipid metabolism and the effects of chlorinated hydrocarbons on biological systems.
Industry:
Surfactants and Detergents: This compound is used in the production of surfactants and detergents due to its ability to interact with both hydrophobic and hydrophilic substances.
Lubricants: It is also used in the formulation of lubricants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Chlorotetradecane exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions include the interaction of the chlorine atom with nucleophiles, leading to the cleavage of the carbon-chlorine bond and the formation of a new carbon-nucleophile bond.
Comparación Con Compuestos Similares
Tetradecane: A non-chlorinated alkane with the formula C14H30.
1-Chlorotetradecane: A chlorinated alkane where the chlorine atom is attached to the first carbon.
2-Chlorotetradecane: A chlorinated alkane where the chlorine atom is attached to the second carbon.
Comparison:
Uniqueness: 3-Chlorotetradecane is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Chlorotetradecane and 2-Chlorotetradecane, the position of the chlorine atom in this compound can lead to different reaction pathways and products.
Reactivity: The reactivity of this compound in substitution and oxidation reactions may differ from its isomers due to the steric and electronic effects of the chlorine atom’s position.
Propiedades
Número CAS |
64881-25-0 |
|---|---|
Fórmula molecular |
C14H29Cl |
Peso molecular |
232.83 g/mol |
Nombre IUPAC |
3-chlorotetradecane |
InChI |
InChI=1S/C14H29Cl/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14H,3-13H2,1-2H3 |
Clave InChI |
ZGRPBIJOOVGANH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















